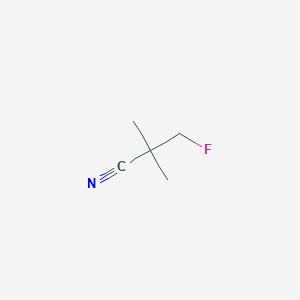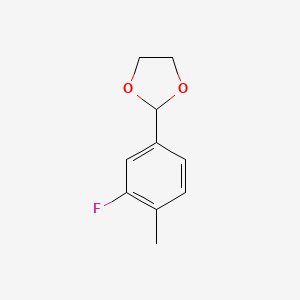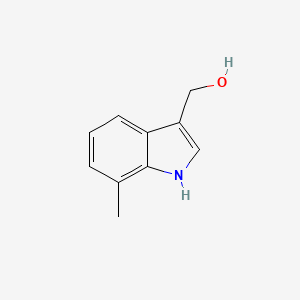
1,3,5-三异氰酸苯
描述
1,3,5-Triisocyanatobenzene, also known as TIB, is an important organic compound used in a variety of applications. It is a colorless, crystalline solid with a molecular weight of 217.14 g/mol and a melting point of 57 - 58 °C. TIB is a versatile compound used in the synthesis of other organic compounds, as well as in scientific research applications.
科学研究应用
1. 好氧氧化和酚衍生物
1,3,5-三异氰酸苯的一个关键应用是在好氧氧化过程中。Aoki 等人(2005)进行了一项研究,其中 1,3,5-三异氰酸苯在 N-羟基邻苯二甲酰亚胺和偶氮二异丁腈存在下被氧气有效氧化,生成可作为药物起始材料的有用酚衍生物 (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
2. 基态和激发态中的电子结构
Slipchenko 和 Krylov(2003)探索了 1,3,5-三脱氢苯三自由基的基态和低激发态,该自由基与 1,3,5-三异氰酸苯密切相关。他们发现其基态是具有 C2v 对称性的双重态,提供了对分子相互作用和结构的见解 (Slipchenko & Krylov, 2003).
3. 分子骨架的合成
1,3,5-三异氰酸苯衍生物已被用作分子受体中的骨架。Wallace 等人(2005)展示了一种实用的合成程序来制备 1,3,5-三(氨基甲基)-2,4,6-三乙基苯,这是一种通用的分子骨架,突出了该化合物在构建复杂分子结构中的相关性 (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
4. 晶体结构和络合物形成
涉及 1,3,5-三异氰酸苯衍生物的分子络合物的晶体化学一直是研究的主题。Thallapally 等人(2000)研究了与 1,3,5-三硝基苯形成的络合物的晶体结构,阐明了形状和大小如何影响这些络合物整体的堆积 (Thallapally, Chakraborty, Carrell, Kotha, & Desiraju, 2000).
属性
IUPAC Name |
1,3,5-triisocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7373-27-5 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)







